4-(3-Phenylpropoxy)benzonitrile
Description
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-(3-phenylpropoxy)benzonitrile |
InChI |
InChI=1S/C16H15NO/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2 |
InChI Key |
OWLIMDVGNCFIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 3-phenylpropoxy group in the target compound confers higher logP values compared to shorter-chain analogs like 4-(2-methylpropoxy)benzonitrile, suggesting better membrane permeability .
- Electronic Effects: The cyano group’s electron-withdrawing nature is modulated by substituents.
- Biological Targeting : Crisaborole’s oxaborole ring enables reversible covalent binding to phosphodiesterase-4 (PDE4), a mechanism absent in the phenylpropoxy analog .
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through an SN2 mechanism, where the alkoxide ion (generated from 4-hydroxybenzonitrile and a base) attacks the electrophilic carbon of 3-phenylpropyl bromide. Key parameters include:
-
Base selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 12 hours achieves yields of 68–72%.
-
Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity, while toluene reduces side reactions such as elimination.
-
Stoichiometry : A 1.5:1 molar ratio of 3-phenylpropyl bromide to 4-hydroxybenzonitrile minimizes unreacted starting material.
Representative Procedure:
-
Combine 4-hydroxybenzonitrile (10 mmol), 3-phenylpropyl bromide (15 mmol), and K₂CO₃ (15 mmol) in anhydrous DMF (20 mL).
-
Heat at 120°C under nitrogen for 12 hours.
-
Cool, dilute with water (20 mL), and extract with ethyl acetate (3 × 30 mL).
-
Dry organic layers over MgSO₄, concentrate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Yield : 71%
Purity : >98% (HPLC)
Phosphorus Pentachloride-Mediated Nitrile Formation
For substrates where direct etherification is challenging, nitrile installation via phosphorus pentachloride (PCl₅) offers an alternative route. This method converts benzoic acid derivatives to benzonitriles through intermediate acyl chloride formation.
Reaction Sequence :
-
Acyl chloride formation : React 4-(3-phenylpropoxy)benzoic acid with PCl₅ (1:1 molar ratio) at 60°C for 1 hour.
-
Nitrile synthesis : Treat the acyl chloride with methanesulphonamide and excess PCl₅ at 175–180°C, yielding this compound via elimination of methanesulphonyl chloride and POCl₃.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 175–180°C |
| Time | 2–3 hours |
| Yield | 65–70% |
| Byproducts | <5% unreacted acid |
Advantages : Eliminates the need for pre-functionalized benzonitrile precursors.
Limitations : Requires stringent moisture control and generates corrosive byproducts.
Transition Metal-Free Etherification
Recent advances enable ether bond formation without metal catalysts, using CBr₄ as an oxidative quencher. This method avoids metal contamination, critical for pharmaceutical applications.
Protocol :
-
Mix 4-hydroxybenzonitrile (0.2 mmol), 3-phenylpropanol (0.3 mmol), CBr₄ (0.3 mmol), and K₂HPO₄ (0.6 mmol) in nitromethane (1 mL).
-
Stir at room temperature under visible light for 32 hours.
-
Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography.
Yield : 60%
Side reactions : <10% dimerization of 3-phenylpropanol.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Williamson Synthesis | 68–72 | >98 | High | Moderate |
| PCl₅-Mediated | 65–70 | 95–97 | Moderate | Low |
| Metal-Free | 60 | 92–94 | Low | High |
Key Findings :
-
The Williamson method balances yield and scalability but requires toxic solvents.
-
PCl₅-mediated synthesis suits acid precursors but poses safety risks.
-
Metal-free approaches, while eco-friendly, suffer from lower efficiency.
Industrial-Scale Considerations
Solvent Recovery:
Byproduct Management:
-
POCl₃ from PCl₅ reactions is neutralized with aqueous NH₄OH, yielding ammonium phosphate fertilizers.
-
CBr₄ residues require halogen-specific scrubbers to meet environmental regulations.
Emerging Techniques
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/volatile organic compound (VOC) release.
- Waste Disposal : Segregate nitrile-containing waste and treat with alkaline hydrolysis (e.g., NaOH/EtOH) before disposal .
What role does this compound play in charge-transfer complexes for optoelectronic materials?
Advanced Research Focus
The nitrile group enhances electron-withdrawing capacity, making it useful in twisted intramolecular charge-transfer (TICT) states. In OLEDs, derivatives like 4-(7-(3-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-9-propyl-9H-carbazol-2-yl)benzonitrile exhibit near-UV emission (λmax ~390 nm) with high external quantum efficiency (EQE >6%) due to balanced hole/electron transport . Computational studies (e.g., time-dependent DFT) model exciton formation and recombination pathways .
How is this compound utilized as an intermediate in pharmaceutical research?
Basic Research Focus
It serves as a precursor in drug discovery:
- Anticancer Agents : Nitrile groups participate in Huisgen cycloaddition to form triazole derivatives.
- CNS Drugs : The phenylpropoxy chain enhances blood-brain barrier permeability.
In vitro assays (e.g., MTT viability tests) screen derivatives for IC₅₀ values, with structural modifications guided by LogP calculations (optimal range: 2–5) .
How can molecular docking studies predict the biological activity of derivatives of this compound?
Advanced Research Focus
Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins. For example, benzonitrile derivatives have been docked into the ATP-binding site of kinases (e.g., EGFR), with binding energies < -8.0 kcal/mol indicating strong inhibition . QSAR models correlate substituent electronegativity (Hammett σ constants) with bioactivity, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
